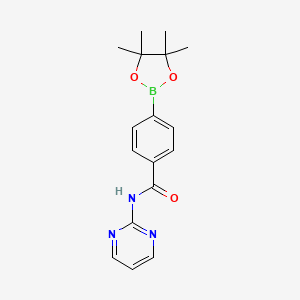![molecular formula C6H4N4 B13097865 Pyrimido[4,5-d]pyridazine CAS No. 253-88-3](/img/structure/B13097865.png)
Pyrimido[4,5-d]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimido[4,5-d]pyridazine is a heterocyclic compound that features a fused ring system consisting of pyrimidine and pyridazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pyrimido[4,5-d]pyridazine derivatives can be synthesized through various methods. One common approach involves the cyclization of 5-acetyl-4-aminopyrimidines. This process typically includes acylation followed by cyclization using ammonium acetate (NH4OAc) to yield pyrimido[4,5-d]pyrimidines with various substituents . Another method involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .
Industrial Production Methods
Industrial production methods for this compound derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrimido[4,5-d]pyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens (Cl2, Br2) or alkylating agents (R-X).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated derivatives.
Wissenschaftliche Forschungsanwendungen
Pyrimido[4,5-d]pyridazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial, antifungal, and anticancer agent
Industry: Used in the development of agrochemicals and plant growth regulators.
Wirkmechanismus
The mechanism of action of pyrimido[4,5-d]pyridazine involves its interaction with various molecular targets and pathways. For example, some derivatives have been shown to inhibit enzymes such as phosphodiesterase and dihydrofolate reductase, which play key roles in cellular processes . Additionally, this compound derivatives may interact with DNA and proteins, leading to changes in gene expression and protein function.
Vergleich Mit ähnlichen Verbindungen
Pyrimido[4,5-d]pyridazine can be compared with other similar compounds, such as pyridazine and pyridazinone derivatives. While all these compounds share a common pyridazine ring, this compound is unique due to its fused pyrimidine ring, which imparts distinct chemical and biological properties . Similar compounds include:
Pyridazine: Known for its antimicrobial and anticancer activities.
Pyridazinone: Known for its anti-inflammatory and antihypertensive activities.
Eigenschaften
CAS-Nummer |
253-88-3 |
|---|---|
Molekularformel |
C6H4N4 |
Molekulargewicht |
132.12 g/mol |
IUPAC-Name |
pyrimido[4,5-d]pyridazine |
InChI |
InChI=1S/C6H4N4/c1-5-2-9-10-3-6(5)8-4-7-1/h1-4H |
InChI-Schlüssel |
KXNFMBIDXYJDEP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=NN=CC2=NC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


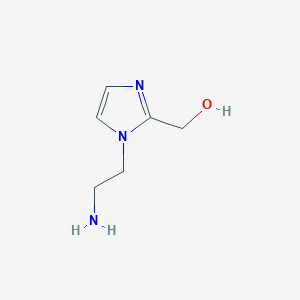
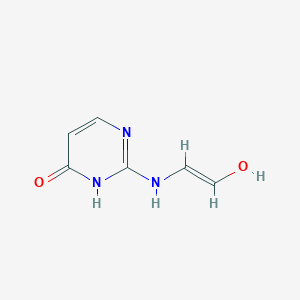
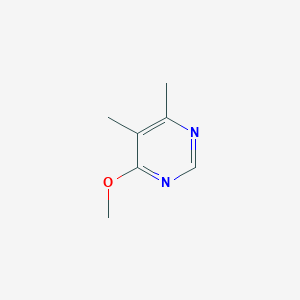
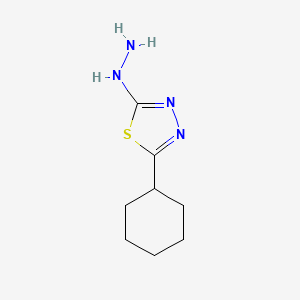
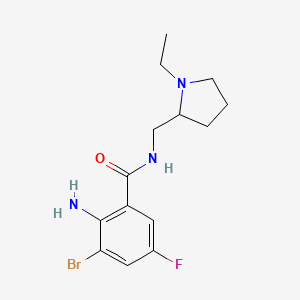
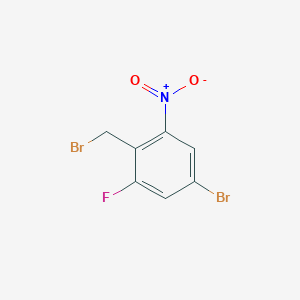
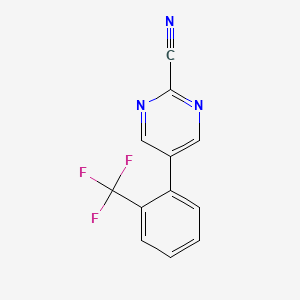
![Tricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid, 4-methoxy-, methyl ester](/img/structure/B13097846.png)
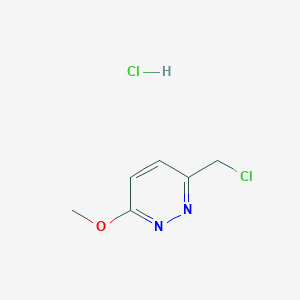
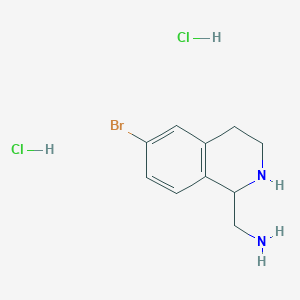
![2-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B13097859.png)

![1,3-Dihydrobenzo[c][1,2,5]oxadiazole-5-carbaldehyde](/img/structure/B13097873.png)
